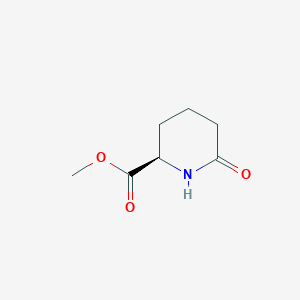

methyl (2R)-6-oxopiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLYCSMIVXPDB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183890-34-8 | |

| Record name | methyl (2R)-6-oxopiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Piperidine Derivatives in Chemical Research

The piperidine (B6355638) moiety is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. The introduction of chirality into the piperidine ring significantly expands its chemical space and biological relevance. Chiral piperidine derivatives are crucial components in numerous FDA-approved drugs, underscoring their importance in medicinal chemistry.

The specific spatial arrangement of substituents on a chiral piperidine ring can profoundly influence its binding affinity and selectivity for biological targets. This stereochemical control is critical for optimizing the efficacy and safety of drug candidates. The development of synthetic methodologies to access enantiomerically pure piperidine derivatives is, therefore, a major focus of chemical research. Modern approaches include catalytic asymmetric hydrogenation of pyridine (B92270) precursors and chemoenzymatic methods, which offer efficient and highly selective routes to these valuable compounds. nih.govdicp.ac.cnnih.govacs.org For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts has emerged as a powerful strategy for synthesizing chiral piperidines with high enantioselectivity. dicp.ac.cnunimi.it

The Versatility of Lactam Scaffolds in Synthetic Chemistry

Lactams, which are cyclic amides, are another class of compounds with immense importance in organic synthesis and medicinal chemistry. The β-lactam ring, for example, is the cornerstone of the penicillin and cephalosporin (B10832234) classes of antibiotics. nih.govrsc.orgnih.gov Beyond the well-known β-lactams, larger ring systems such as δ-lactams (2-piperidones), the class to which methyl (2R)-6-oxopiperidine-2-carboxylate belongs, are also prevalent in biologically active molecules and serve as versatile synthetic intermediates.

The constrained cyclic structure of lactams can mimic peptide bonds, making them valuable in the design of peptidomimetics. Furthermore, the lactam ring can be strategically opened or modified to introduce new functional groups, providing access to a diverse range of acyclic and heterocyclic compounds. The synthesis of enantiopuer δ-lactams is an active area of research, with innovative methods such as the interrupted hydrogenation of pyridine (B92270) derivatives providing access to these chiral scaffolds. nih.gov

The convergence of the chiral piperidine (B6355638) and lactam motifs in this compound makes it a powerful building block for the synthesis of complex alkaloids and other pharmacologically relevant molecules. Its defined stereochemistry and orthogonal functional groups (ester and lactam) allow for selective manipulations, enabling the construction of intricate molecular frameworks with high precision.

Below is a table summarizing the key structural features of this compound and their significance:

| Structural Feature | Description | Significance in Organic Synthesis |

| Chiral Center (2R) | A stereogenic center at the 2-position of the piperidine ring. | Enables the synthesis of enantiomerically pure target molecules, crucial for specific biological interactions. |

| Piperidine Ring | A six-membered nitrogen-containing heterocycle. | A common scaffold in natural products and pharmaceuticals, often imparting desirable pharmacokinetic properties. |

| δ-Lactam | A cyclic amide within the six-membered ring. | Provides a rigid conformational constraint and serves as a versatile synthetic handle for further transformations. |

| Methyl Ester | An ester functional group at the 2-position. | Allows for various chemical modifications, such as hydrolysis, amidation, or reduction, to build molecular complexity. |

Mechanistic Investigations of Reactions Involving Methyl 2r 6 Oxopiperidine 2 Carboxylate

Elucidation of Reaction Pathways and Transition States

The formation of the 6-oxopiperidine ring often proceeds through intramolecular cyclization reactions. The elucidation of the pathways and transition states of these reactions is key to controlling the reaction outcome. One of the common strategies to access the 2,6-disubstituted piperidine (B6355638) core is the 6-endo-trig cyclization of amine-substituted enones.

Mechanistic studies of acid-mediated 6-endo-trig cyclizations have shown that the reaction proceeds through a chair-like transition state. In this model, both the side-chain at the 6-position and the N-substituent are proposed to occupy pseudoequatorial positions to minimize steric hindrance. This arrangement rationalizes the stereochemical outcome of the kinetically-controlled cyclization, leading preferentially to the trans diastereomer. rsc.org Computational and experimental studies on related intramolecular cyclizations, such as the aza-Heck reaction, also highlight the importance of transition state geometries in determining product stereochemistry. nih.gov

Further investigations have revealed that the initially formed kinetic product can isomerize to the thermodynamically more stable isomer over time. For the formation of 2,6-disubstituted-4-oxopiperidines, the 2,6-trans isomer is often the kinetic product, which can then convert to the more stable 2,6-cis isomer. This isomerization is thought to occur via a retro-conjugate addition reaction, which allows for the epimerization of one of the stereocenters. rsc.org

Stereochemical Control and Diastereoselectivity in Synthetic Steps

Achieving high levels of stereochemical control is a central challenge in the synthesis of complex molecules like substituted piperidines. The diastereoselectivity of reactions that form the 6-oxopiperidine-2-carboxylate (B1261032) core is often dictated by the chosen synthetic route and reaction conditions.

In the synthesis of a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, the formation of the piperidine ring occurs via catalytic hydrogenation followed by intramolecular aminolysis. This sequence resulted in a racemic mixture of two diastereoisomers (SS,RR and SR,RS) with a diastereoisomeric ratio of 5:1. The major diastereomer was determined to have a cis configuration between the substituents at the C2 and C5 positions, an outcome rationalized by the reaction sequence involving SN2 reactions on meso-dimethyldibromoadipate. researchgate.net

The influence of reaction conditions on diastereoselectivity is clearly demonstrated in the acid-mediated 6-endo-trig cyclization for forming 4-oxopiperidines. The ratio of the resulting trans and cis diastereomers is highly dependent on the reaction time. Shorter reaction times favor the formation of the kinetic 2,6-trans-4-oxopiperidine, while longer reaction times allow for equilibration to the thermodynamically more stable 2,6-cis-isomer. rsc.org This kinetic versus thermodynamic control provides a handle for selectively accessing a desired diastereomer.

The table below summarizes the effect of reaction time on the diastereomeric ratio in a representative acid-mediated cyclization reaction. rsc.org

| Reaction Time (hours) | Diastereomeric Ratio (trans:cis) | Combined Yield (%) |

| 1 | >95:5 | 70 |

| 3 | 85:15 | 81 |

| 6 | 68:32 | 85 |

| 24 | 20:80 | 82 |

Data represents the cyclization of an amine-substituted enone to form a tert-butyl (2R,6S)-2-methyl-6-alkyl-4-oxopiperidine-1-carboxylate.

Role of Intramolecular Catalysis in Rearrangement Processes

While reactions of methyl (2R)-6-oxopiperidine-2-carboxylate are not extensively detailed in the literature, a notable example of intramolecular catalysis is found in the rearrangement of a related seven-membered ring system to form a 2'-oxopiperidine core. This process highlights how functional groups within a molecule can facilitate reactions that would otherwise require harsh conditions.

Specifically, the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids has been studied. This transformation involves the breakdown of an amide bond and the formation of a new bond to create the six-membered piperidine ring. Quantum mechanical studies were performed to understand the remarkable ease of this rearrangement, which proceeds at room temperature. researchgate.net

The theoretical study suggests that the rearrangement occurs through a concerted mechanism. Crucially, the carboxylic acid group at the C4 position of the 2-oxoazepane ring plays a direct role in the intramolecular catalysis, facilitating the reaction. The energy of the transition state is further lowered by the participation of a catalytic water molecule. This process serves as a powerful example of how intramolecular functional groups can act as catalysts, promoting complex bond-reorganization processes under mild conditions to form stable piperidine ring structures. researchgate.net

Applications of Methyl 2r 6 Oxopiperidine 2 Carboxylate As a Chiral Synthon

Building Block in the Total Synthesis of Natural Products

The piperidine (B6355638) ring is a core structural motif in a vast number of alkaloids and other biologically active natural products. The enantiopure nature of methyl (2R)-6-oxopiperidine-2-carboxylate makes it an attractive starting material for the asymmetric synthesis of these complex molecules. While the direct application of this specific synthon in the completed total synthesis of a named natural product is not extensively detailed in the currently available literature, its structural features suggest significant potential. Synthetic strategies often involve the elaboration of the piperidine ring, utilizing the existing stereocenter to control the introduction of new chiral centers. The lactam and ester functionalities offer orthogonal handles for a variety of chemical transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions, which are fundamental steps in the construction of complex natural product skeletons.

Precursor for Structurally Diverse Piperidine-Based Scaffolds

The chemical architecture of this compound allows for its transformation into a variety of more complex piperidine-based scaffolds. A key strategy involves the activation of the lactam ring, followed by the introduction of diverse substituents. For instance, treatment of the corresponding N-formylated compound with Vilsmeier-Haack type reagents can generate a reactive enol bromide intermediate. This intermediate is amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and vinyl groups at the C6 position of the piperidine ring.

One notable application is in Suzuki-Miyaura cross-coupling reactions. d-nb.infonih.govbeilstein-journals.org This palladium-catalyzed reaction allows for the coupling of the enol bromide intermediate with various boronic acids, leading to the formation of 6-arylpiperidine derivatives. The reaction conditions are typically mild and tolerate a variety of functional groups on the boronic acid partner.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 78 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 65 |

Similarly, the Sonogashira-Hagihara cross-coupling reaction has been successfully employed to introduce alkynyl moieties at the C6 position. d-nb.infonih.govbeilstein-journals.org This palladium and copper co-catalyzed reaction provides access to 6-alkynylpiperidine scaffolds, which are valuable intermediates for further synthetic transformations.

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 75 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 82 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 68 |

These cross-coupling methodologies demonstrate the utility of this compound as a versatile precursor for generating a library of structurally diverse piperidine-based scaffolds with predictable stereochemistry.

Intermediate in the Synthesis of Substituted Pipecolic Acid Derivatives

Pipecolic acid, or piperidine-2-carboxylic acid, and its derivatives are non-proteinogenic amino acids that are components of several natural products and exhibit interesting biological activities. wikipedia.org this compound serves as an excellent starting material for the enantioselective synthesis of various substituted pipecolic acid derivatives.

The synthesis of these derivatives often begins with the modification of the piperidine ring, as described in the previous section, followed by the reduction of the lactam functionality. The choice of reducing agent and reaction conditions can influence the stereochemical outcome at the C6 position. For instance, the reduction of the N-formyl enamine intermediates obtained from cross-coupling reactions can lead to diastereomeric mixtures of the corresponding pipecolic acid esters. d-nb.infonih.govbeilstein-journals.org

Subsequent hydrolysis of the methyl ester provides the final substituted pipecolic acid derivatives. The ability to introduce a wide range of substituents at the C6 position, and potentially at other positions through further modifications, makes this compound a key intermediate in accessing a diverse collection of these valuable compounds. The synthesis of enantiomerically pure pipecolic acid derivatives with aryl modifications at the C6 position has been achieved by starting with D-2-aminoadipic acid to produce (R)-methyl 6-oxopipecolate. nih.govbeilstein-journals.org

Contributions to Diversity-Oriented Synthesis of N-Heterocycles

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening and drug discovery. nih.govnih.gov The core principle of DOS is to generate a multitude of different molecular scaffolds from a common starting material through a series of branching reaction pathways.

While specific and extensive DOS libraries based on this compound have not been prominently reported in the literature, its inherent structural and functional features make it an ideal candidate for such synthetic endeavors. The presence of the lactam, ester, and a chiral center provides multiple points for diversification. For example, the lactam can be reductively opened, alkylated, or used in ring-opening metathesis polymerization. The ester can be hydrolyzed, reduced, or converted to other functional groups. The piperidine ring itself can be functionalized at various positions.

A hypothetical DOS approach could involve an initial set of reactions to modify the core scaffold, such as the cross-coupling reactions mentioned earlier, followed by a series of parallel reactions to introduce further diversity. This could lead to the rapid generation of a large library of N-heterocycles with significant skeletal and stereochemical diversity, which would be invaluable for exploring new areas of chemical space and identifying novel biologically active compounds.

Computational and Theoretical Studies of Methyl 2r 6 Oxopiperidine 2 Carboxylate

Quantum Mechanical Analysis of Reaction Mechanisms and Energetics

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms and energetics involving methyl (2R)-6-oxopiperidine-2-carboxylate. While specific QM studies exclusively targeting this molecule are not abundant in the literature, the principles governing the reactivity of the 6-oxopiperidine-2-carboxylate (B1261032) core can be understood through the analysis of related systems.

One of the key electronic features of 2-substituted piperidines is the anomeric effect. This effect describes the thermodynamic preference for a substituent at the anomeric carbon (C2 in this case) to occupy an axial position rather than a sterically less hindered equatorial position. This preference is often attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring's nitrogen atom and the antibonding orbital (σ*) of the C-substituent bond when it is in the axial orientation. For this compound, the ester group at the C2 position can experience such stabilization.

Furthermore, the presence of the N-acyl group (the lactam functionality) introduces what is known as pseudoallylic strain. Conjugation of the nitrogen lone pair with the adjacent carbonyl group increases the sp2 character of the nitrogen and promotes planarity. This results in a partial double-bond character for the N-C6 bond, leading to steric repulsion that can influence the orientation of substituents at the C2 position. Computational studies on N-acylpiperidines have shown that this pseudoallylic strain can significantly favor the axial orientation of a 2-substituent. nih.gov

The energetics of reactions involving the 6-oxopiperidine-2-carboxylate scaffold, such as ring-opening, epimerization, or further functionalization, can be modeled using QM calculations. These calculations can predict transition state geometries and activation energies, providing a detailed picture of the reaction pathways. For instance, in the synthesis of substituted piperidines, computational analysis can help rationalize the observed stereoselectivity by comparing the energies of different diastereomeric transition states.

Table 1: Hypothetical Relative Energies of Key Intermediates in a Reaction Pathway

| Intermediate/Transition State | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant Complex | DFT/B3LYP/6-31G | 0.0 |

| Transition State 1 (Axial Attack) | DFT/B3LYP/6-31G | +15.2 |

| Transition State 2 (Equatorial Attack) | DFT/B3LYP/6-31G | +18.5 |

| Product Complex | DFT/B3LYP/6-31G | -5.7 |

Note: This table is illustrative and based on typical values for related systems. Specific calculations for this compound would be required for precise energetic data.

Conformational Analysis and Stereoisomeric Preferences

The three-dimensional structure of this compound is not static; the piperidine (B6355638) ring can adopt several conformations. The most stable conformations are typically chair forms, but twist-boat conformations can also be relevant, particularly in protein-ligand interactions. nih.gov

For a 2-substituted N-acylpiperidine like this compound, there are two primary chair conformations to consider: one with the methyl carboxylate group in an axial position and one with it in an equatorial position. As discussed, electronic factors such as the anomeric effect and pseudoallylic strain often stabilize the axial conformation. nih.govresearchgate.net

Computational studies on similar N-acylpiperidines have quantified the energy difference between these conformers. For example, calculations at the M06-2X level of theory have shown that for some N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol in Gibbs free energy (ΔG). nih.gov The twist-boat conformation is generally found to be less favorable than the most stable chair conformation by approximately 1.5 to 2.0 kcal/mol. nih.govacs.org

The (2R) stereochemistry of the molecule is fixed. However, the presence of other substituents on the ring would lead to diastereomers. The relative stability of these diastereomers is determined by the interplay of steric and electronic effects. For instance, in a disubstituted 6-oxopiperidine-2-carboxylate, the cis or trans arrangement of the substituents will have different energies, which can be calculated to predict the thermodynamically favored isomer. X-ray crystallography of a related compound, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, has confirmed a cis configuration of the piperidine ring substituents in the solid state. researchgate.net

Table 2: Calculated Relative Free Energies of Conformations for a Model N-Acyl-2-methylpiperidine

| Conformation | Substituent Orientation | Relative ΔG (kcal/mol) |

| Chair | Axial | 0.0 |

| Chair | Equatorial | +3.2 |

| Twist-Boat | - | +2.0 |

Data adapted from studies on analogous N-acylpiperidines. nih.govacs.org

Biosynthetic Context of 6 Oxopiperidine 2 Carboxylic Acid Precursors

Occurrence as Microbial Metabolites (e.g., from Penicillium chrysogenum)

Penicillium chrysogenum, the filamentous fungus famed for its production of penicillin, serves as a primary example of an organism where 6-oxopiperidine-2-carboxylic acid is a known metabolite. nih.govnih.gov Its occurrence in P. chrysogenum fermentations is not coincidental but is closely tied to the biosynthesis of penicillin. hmdb.ca The core structure of penicillin contains an L-α-aminoadipic acid side chain, a direct precursor that undergoes cyclization to form 6-oxopiperidine-2-carboxylic acid. nih.gov

Analysis of fermentation broths of P. chrysogenum has confirmed the presence of 6-oxopiperidine-2-carboxylic acid as a principal component alongside penicillin V. nih.gov In one study, it was found to be present to the extent of 28 mol% of the penicillin V produced. nih.gov The isolation of this compound from the broth provides substantial evidence regarding the biosynthetic precursors of hydrophobic penicillins. nih.gov The lactam isolated from the fermentation broth was observed to be nearly racemic, with a slight excess of the L-isomer. nih.gov

The formation of 6-oxopiperidine-2-carboxylic acid is understood to be a result of the cyclization of L-α-aminoadipic acid. nih.gov This reaction is significant in the context of penicillin production, as L-lysine, an essential amino acid, can inhibit penicillin G biosynthesis. nih.gov It has been demonstrated that 6-oxopiperidine-2-carboxylic acid can reverse this inhibition, likely by recovering L-α-aminoadipic acid and thus replenishing the precursor pool for penicillin synthesis. nih.gov The interconversion of pipecolic acid to lysine (B10760008) involves the formation of 1-piperideine-6-carboxylic acid (P6C), which is in equilibrium with α-aminoadipate-δ-semialdehyde. researchgate.net

While prominently studied in P. chrysogenum, the natural source of 6-oxopiperidine-2-carboxylic acid is not exclusively limited to this species and may be found in other fungi and bacteria as an intermediate in metabolic pathways. cymitquimica.comucl.ac.uk

The following table summarizes key research findings regarding the occurrence of 6-oxopiperidine-2-carboxylic acid as a microbial metabolite in Penicillium chrysogenum.

| Research Finding | Organism | Significance | Reference |

| Identified as a principal constituent in fermentation broth alongside penicillin V. | Penicillium chrysogenum | Confirms its role as a significant metabolite in penicillin production. | nih.gov |

| Present at approximately 28 mol% of the concentration of penicillin V. | Penicillium chrysogenum | Indicates a substantial conversion of penicillin precursors to this lactam. | nih.gov |

| Reverses the L-lysine inhibition of penicillin G production. | Penicillium chrysogenum PQ-96 | Suggests a role in regulating the availability of precursors for penicillin biosynthesis. | nih.gov |

| Formed by the cyclization of L-α-aminoadipic acid. | Penicillium chrysogenum | Elucidates its direct biosynthetic origin from a key penicillin precursor. | nih.gov |

| Isolated lactam was found to be nearly racemic with a slight excess of the L-isomer. | Penicillium chrysogenum | Provides insight into the stereochemistry of the metabolic pool. | nih.gov |

Advanced Analytical Techniques for Characterization and Synthetic Monitoring

Spectroscopic Methods for Structural Validation (e.g., NMR, HRMS)

Spectroscopic techniques are fundamental in elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural verification of methyl (2R)-6-oxopiperidine-2-carboxylate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their electronic environments.

For this compound, the expected proton signals would correspond to the methoxy (B1213986) group of the ester, the proton at the chiral center (C2), and the methylene (B1212753) protons of the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups. The coupling constants (J) between adjacent protons help to establish the connectivity and stereochemistry of the molecule.

Interactive Data Table: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.75 | singlet | - |

| H-2 | ~4.20 | doublet of doublets | J = 12.0, 5.0 |

| H-3 (axial) | ~2.10 | multiplet | - |

| H-3 (equatorial) | ~2.35 | multiplet | - |

| H-4 | ~1.90 | multiplet | - |

| H-5 | ~2.40 | multiplet | - |

| NH | ~6.50 | broad singlet | - |

Interactive Data Table: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (amide) | ~175.0 |

| C=O (ester) | ~172.5 |

| C-2 | ~57.0 |

| OCH₃ | ~52.5 |

| C-6 | - |

| C-3 | ~30.0 |

| C-4 | ~22.0 |

| C-5 | ~28.0 |

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₁NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is determined. The experimentally measured mass should be in close agreement with the calculated value, typically within a few parts per million (ppm), which provides strong evidence for the correct molecular formula.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Calculated Exact Mass [M+H]⁺ | 158.0761 Da |

| Measured Exact Mass [M+H]⁺ | 158.0763 Da |

| Mass Error | 1.3 ppm |

Chromatographic Techniques for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, LC-MS/MS)

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For methyl 6-oxopiperidine-2-carboxylate (B1261032), a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, is often effective. The enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess of the (2R)-enantiomer.

Interactive Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2S)-enantiomer | ~12.5 min |

| Retention Time (2R)-enantiomer | ~14.8 min |

| Resolution (Rs) | > 2.0 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for monitoring the synthesis of this compound, allowing for the detection and quantification of starting materials, intermediates, byproducts, and the final product, even at trace levels.

In a typical LC-MS/MS method, the parent ion corresponding to the protonated molecule is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

Interactive Data Table: Representative LC-MS/MS (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 158.1 | 98.1 | 15 |

| This compound | 158.1 | 70.1 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal stereoselective synthesis routes for methyl (2R)-6-oxopiperidine-2-carboxylate?

- Methodological Answer : The compound can be synthesized via diastereoselective methods involving catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were prepared using stereocontrolled cycloaddition reactions, where the stereochemistry was confirmed via X-ray crystallography and NMR analysis . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance enantiomeric excess (ee). Comparative studies using chiral HPLC (e.g., Chiralpak® columns) are critical for validating stereochemical outcomes .

Q. How should researchers characterize the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Enantiomeric Purity : Use chiral stationary-phase HPLC with UV detection (λ = 210–254 nm) and polarimetric analysis. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives were characterized using retention time matching against racemic mixtures .

- Structural Confirmation : Employ and NMR to verify the piperidine ring conformation and ester functionality. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in studies of related tetrahydro-pyrimidine carboxylates .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) can identify trace impurities (e.g., unreacted intermediates or oxidation byproducts). For instance, pharmaceutical reference standards for fluoroquinolone derivatives required LC-MS with a detection limit of 0.1% for impurity profiling . Additionally, differential scanning calorimetry (DSC) can assess thermal degradation pathways under accelerated stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent, catalyst, and stoichiometry) with Design of Experiments (DoE) approaches can identify critical factors. For example, studies on ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate highlighted the role of solvent polarity in cyclization efficiency . Contradictions may arise from differences in purification methods (e.g., column chromatography vs. recrystallization), necessitating side-by-side comparisons under standardized conditions .

Q. What computational and experimental strategies can elucidate the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Computational : Density functional theory (DFT) calculations can predict reaction pathways and transition states. For example, studies on methyl coumalate derivatives used DFT to model nucleophilic attack mechanisms on the carbonyl group .

- Experimental : Isotopic labeling (e.g., ) or in-situ FTIR spectroscopy can track intermediate formation during reactions. Surface-enhanced Raman spectroscopy (SERS) has been applied to monitor adsorption dynamics of similar heterocyclic esters on catalytic surfaces .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 40–80°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., free carboxylic acids or alcohols) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate showed stability up to 150°C in inert atmospheres .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- Controls : Include structurally analogous inactive compounds (e.g., methyl (2S)-6-oxopiperidine-2-carboxylate) to isolate stereospecific effects.

- Dose-Response Studies : Use logarithmic concentration gradients (e.g., 1 nM–100 µM) with triplicate measurements. For cell-based assays, normalize data to viability controls (e.g., MTT assay) .

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability. For time-dependent assays (e.g., enzyme inhibition kinetics), use nonlinear regression models (e.g., Michaelis-Menten with SigmaPlot®). Studies on peer-reviewed protocols emphasize reproducibility through blinded data collection and external validation .

Tables for Key Data

Critical Considerations for Researchers

- Stereochemical Integrity : Always verify configurations using multiple orthogonal methods (e.g., NMR, X-ray, and optical rotation) to avoid misinterpretation .

- Data Reproducibility : Document reaction conditions exhaustively (e.g., humidity, glassware type) to mitigate environmental variability .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reporting, particularly when collaborating across disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.